Cer 24:1-d7 (d18:1-d7/24:1)

描述

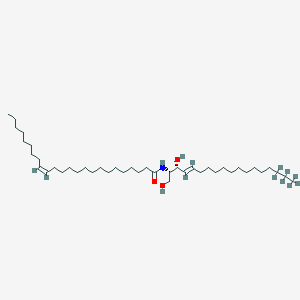

“Cer 24:1-d7 (d18:1-d7/24:1)” is a synthetic ceramide derived from sphingosine with nervonic acid . It is a deuterated derivative of C24:1 Ceramide (d18:1/24:1) .

Synthesis Analysis

“Cer 24:1-d7 (d18:1-d7/24:1)” has been used as a standard in liquid chromatography–mass spectrometry (LC-MS) for quantitative analysis of C24:1 ceramide in skeletal muscle . Ceramide synthase 2 is responsible for the synthesis of C24 ceramide .

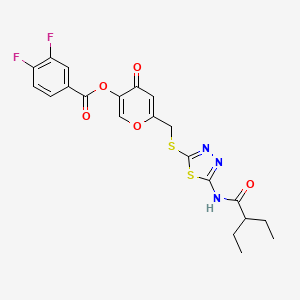

Molecular Structure Analysis

The molecular structure of “Cer 24:1-d7 (d18:1-d7/24:1)” is composed of sphingosine and a fatty acid .

Chemical Reactions Analysis

“Cer 24:1-d7 (d18:1-d7/24:1)” has been used as a standard in liquid chromatography–mass spectrometry (LC-MS) for quantitative analysis of C24:1 ceramide in skeletal muscle .

科学研究应用

神经酰胺的临床规模测量

一项研究开发并验证了一种高通量液相色谱-串联质谱(LC-MS/MS)测定法,用于对分子神经酰胺(包括 Cer d18:1/24:1)进行常规测量。这种方法可通过确定人体血浆中的精确神经酰胺浓度来预测冠状动脉疾病(CAD)的致命结局,突出了其在 CAD 诊断和预后研究中的重要性 (Kauhanen et al., 2016)。

在心血管疾病中的预后价值

研究发现,血浆神经酰胺(包括 Cer d18:1/24:1)是稳定性冠状动脉疾病和急性冠状动脉综合征(ACS)患者中超越传统脂质标志物的显著心血管死亡(CV 死亡)预测指标。这一发现强调了神经酰胺作为识别高危患者的生物标志物的潜力,从而改善治疗干预措施 (Laaksonen et al., 2016)。

重大不良心血管事件

对纵向研究的荟萃分析表明,包括 Cer d18:1/24:1 在内的特定神经酰胺的血浆水平升高与重大不良心血管事件有关。这种关联强调了神经酰胺在心血管疾病病理生理学中的作用以及它们作为治疗干预靶点的潜力 (Mantovani & Dugo, 2020)。

通过生活方式干预进行调节

在旨在降低心血管风险的生活方式干预措施中,已发现特定神经酰胺比率(包括 Cer d18:1/24:1 与 Cer d18:1/24:0 的比率)在实现 5% 或更多体重减轻的个体中显着降低。这一发现表明神经酰胺水平可以通过生活方式改变来调节,从而提供了一种通过非药物手段降低心血管疾病风险的潜在途径 (Hilvo et al., 2018)。

作用机制

Target of Action

The primary target of the compound (Z)-N-((2S,3R,E)-1,3-dihydroxyoctadec-4-en-2-yl-16,16,17,17,18,18,18-d7)tetracos-15-enamide, also known as C24:1-Ceramide-d7, is the sphingolipid metabolic pathway . This compound plays a crucial role in the regulation of various biological activities, including cell apoptosis, cell differentiation, smooth muscle cell proliferation, and inhibition of the mitochondrial respiratory chain .

Mode of Action

C24:1-Ceramide-d7 interacts with its targets by integrating into the cellular membrane and influencing the biophysical properties of the membrane . This interaction leads to changes in cell signaling pathways, which can result in various cellular responses, including cell death .

Biochemical Pathways

C24:1-Ceramide-d7 affects the sphingolipid metabolic pathway . This pathway is responsible for the synthesis and degradation of sphingolipids, a class of lipids that play key roles in cellular processes such as signal transduction and apoptosis . The compound’s action on this pathway can lead to changes in the levels of various sphingolipids, which can have downstream effects on cell function and survival .

Pharmacokinetics

It is known that the compound can be monitored in human plasma, suggesting that it is absorbed and distributed in the body . The impact of these properties on the bioavailability of C24:1-Ceramide-d7 is currently unknown and may be a topic for future research.

Result of Action

The molecular and cellular effects of C24:1-Ceramide-d7’s action are diverse, given its role in regulating various biological activities. One of the key effects is the induction of cell death . This is particularly relevant in the context of diseases such as cancer, where the regulation of cell death is a critical factor .

Action Environment

The action, efficacy, and stability of C24:1-Ceramide-d7 can be influenced by various environmental factors. For instance, the compound’s action can be affected by the lipid composition of the cellular membrane, which can vary depending on the cell type and environmental conditions . Furthermore, the stability of C24:1-Ceramide-d7 may be affected by factors such as temperature and light exposure .

安全和危害

生化分析

Biochemical Properties

C24:1-Ceramide-d7 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the induction of β-cell apoptosis by multiple mechanisms such as activation of extrinsic apoptotic pathway, increasing cytochrome c release, free radical generation, induction of endoplasmic reticulum stress and inhibition of Akt .

Cellular Effects

C24:1-Ceramide-d7 has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to be at elevated levels in Parkinson’s disease patients . In vitro studies showed that primary bone-derived mesenchymal stem cells readily endocytose serum EVs, and serum EVs loaded with C24:1 ceramide can induce BMSC senescence .

Molecular Mechanism

The molecular mechanism of action of C24:1-Ceramide-d7 involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ceramide synthases (CerS) mediate the acylation of sphinganine to dihydroceramide, which is subsequently reduced to ceramide, the key intermediate of sphingolipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C24:1-Ceramide-d7 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of C24:1-Ceramide-d7 vary with different dosages in animal models. For instance, inhibition of CERS1 in aged mice blunts myogenesis and deteriorates aged skeletal muscle mass and function, which is associated with the occurrence of morphological features typical of inflammation and fibrosis .

Metabolic Pathways

C24:1-Ceramide-d7 is involved in several metabolic pathways, including interactions with enzymes or cofactors. It is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .

Transport and Distribution

C24:1-Ceramide-d7 is transported and distributed within cells and tissues. It is a component of extracellular vesicles (EVs), which can transport proteins, lipids and mRNAs between cells, delivering these molecules to target cells via endocytosis and membrane fusion .

Subcellular Localization

As a lipid molecule, it is likely to be found in cellular membranes where it plays a role in signal transduction and apoptosis .

属性

IUPAC Name |

(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1/i2D3,4D2,6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBNBBOSZJDKB-PVDQZAGSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2611374.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2611377.png)

![(5E)-5-[(4-methoxyphenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611384.png)

![2-(N-methylmethanesulfonamido)-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2611385.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2611392.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)